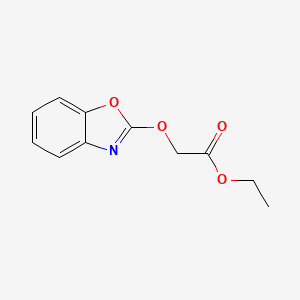

Ethyl-(1,3-benzoxazol-2-yloxy)acetate

説明

特性

分子式 |

C11H11NO4 |

|---|---|

分子量 |

221.21 g/mol |

IUPAC名 |

ethyl 2-(1,3-benzoxazol-2-yloxy)acetate |

InChI |

InChI=1S/C11H11NO4/c1-2-14-10(13)7-15-11-12-8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3 |

InChIキー |

BUYDHXBTZLGVAE-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)COC1=NC2=CC=CC=C2O1 |

製品の起源 |

United States |

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl-(1,3-benzoxazol-2-yloxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole motif, a heterocyclic system comprising a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry and materials science.[1] These structures are recognized as structural isosteres of naturally occurring nucleotides, allowing for facile interaction with various biopolymers.[2] This inherent bio-compatibility has led to the development of a vast array of benzoxazole derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] Ethyl-(1,3-benzoxazol-2-yloxy)acetate, the subject of this guide, represents a key intermediate for the synthesis of more complex molecules, where the ethyl acetate moiety provides a versatile handle for further chemical modifications. This document provides a comprehensive overview of a robust synthetic route to this compound and a detailed guide to its structural characterization.

Synthesis of Ethyl-(1,3-benzoxazol-2-yloxy)acetate: A Two-Step Approach

The synthesis of ethyl-(1,3-benzoxazol-2-yloxy)acetate is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-hydroxybenzoxazole (which exists in tautomeric equilibrium with benzoxazolin-2-one). This is followed by an O-alkylation reaction with ethyl chloroacetate to yield the target molecule.

Step 1: Synthesis of 2-Hydroxybenzoxazole (Benzoxazolin-2-one)

The synthesis of the 2-hydroxybenzoxazole precursor can be accomplished through the condensation of 2-aminophenol with a suitable carbonyl source. A common and efficient method involves the reaction of 2-aminophenol with urea.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 2-hydroxybenzoxazole.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-aminophenol (1.0 eq) and urea (1.2 eq).

-

Heat the mixture gently in an oil bath to 130-140 °C. The mixture will melt and effervescence (ammonia evolution) will be observed.

-

Maintain the temperature for 2-3 hours, or until the effervescence ceases.

-

Cool the reaction mixture to room temperature. The product will solidify.

-

Recrystallize the crude product from ethanol or water to obtain pure 2-hydroxybenzoxazole as a white crystalline solid.

Causality of Experimental Choices:

-

Urea as Carbonyl Source: Urea is an inexpensive, safe, and readily available source of a carbonyl group. Upon heating, it decomposes to isocyanic acid, which then reacts with the 2-aminophenol.

-

Neat Reaction Conditions: The reaction is often carried out without a solvent (neat), which simplifies the workup procedure.

-

Recrystallization: This purification step is crucial to remove any unreacted starting materials and by-products, ensuring the purity of the intermediate for the subsequent step.

Step 2: Synthesis of Ethyl-(1,3-benzoxazol-2-yloxy)acetate

The second step involves the O-alkylation of the synthesized 2-hydroxybenzoxazole with ethyl chloroacetate in the presence of a suitable base.

Reaction Scheme:

Caption: Synthesis of ethyl-(1,3-benzoxazol-2-yloxy)acetate.

Experimental Protocol:

-

To a solution of 2-hydroxybenzoxazole (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base like anhydrous potassium carbonate (K2CO3, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding phenoxide salt.

-

Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl-(1,3-benzoxazol-2-yloxy)acetate.

Causality of Experimental Choices:

-

Base: Anhydrous potassium carbonate is a commonly used base for such alkylations as it is strong enough to deprotonate the phenolic hydroxyl group but is not overly harsh, minimizing side reactions.

-

Solvent: Acetone is a good choice of solvent as it dissolves the reactants and is easy to remove after the reaction. DMF can also be used to enhance the reaction rate due to its high polarity.

-

Ethyl Chloroacetate: This reagent provides the ethyl acetate moiety and the chlorine atom is a good leaving group for the nucleophilic substitution reaction.[4]

-

Column Chromatography: This purification technique is essential to isolate the desired product from any unreacted starting materials and potential by-products, such as N-alkylated isomers.

Characterization of Ethyl-(1,3-benzoxazol-2-yloxy)acetate

The structural confirmation of the synthesized ethyl-(1,3-benzoxazol-2-yloxy)acetate is achieved through a combination of spectroscopic techniques.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for ethyl-(1,3-benzoxazol-2-yloxy)acetate based on the analysis of structurally related compounds.[5][6][7]

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H | 7.20 - 7.50 | Multiplet | - | 4H |

| -O-CH₂-CO- | ~4.80 | Singlet | - | 2H |

| -O-CH₂-CH₃ | ~4.25 | Quartet | ~7.1 | 2H |

| -O-CH₂-CH₃ | ~1.30 | Triplet | ~7.1 | 3H |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Ester) | ~168.0 |

| C-2 (Benzoxazole) | ~160.0 |

| Aromatic C-O | ~150.0 |

| Aromatic C-N | ~140.0 |

| Aromatic C-H | 110.0 - 125.0 |

| -O-CH₂-CO- | ~65.0 |

| -O-CH₂-CH₃ | ~61.0 |

| -O-CH₂-CH₃ | ~14.0 |

Table 3: Predicted Key FT-IR Absorption Bands (cm⁻¹)

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ester) Stretch | ~1760 |

| C=N (Benzoxazole) Stretch | ~1640 |

| C-O (Ester) Stretch | ~1200 |

| Aromatic C=C Stretch | 1600 - 1450 |

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z |

| [M]⁺ | 221.07 |

| [M - OCH₂CH₃]⁺ | 176.05 |

| [M - COOCH₂CH₃]⁺ | 148.04 |

| [Benzoxazole-O]⁺ | 134.03 |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer. The aromatic protons of the benzoxazole ring are expected to appear as a multiplet in the range of 7.20-7.50 ppm. The methylene protons of the acetate group should appear as a singlet around 4.80 ppm, while the ethyl group will show a characteristic quartet and triplet.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. The carbonyl carbon of the ester will be the most downfield signal, around 168.0 ppm. The carbons of the benzoxazole ring will appear in the aromatic region, and the carbons of the ethyl acetate moiety will be in the aliphatic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Look for the characteristic strong absorption band of the ester carbonyl group around 1760 cm⁻¹. The C=N stretching vibration of the benzoxazole ring should be visible around 1640 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.

-

Analysis: The mass spectrum should show the molecular ion peak at m/z 221, corresponding to the molecular weight of ethyl-(1,3-benzoxazol-2-yloxy)acetate. Key fragmentation patterns would include the loss of the ethoxy group and the entire ethyl acetate moiety.

Conclusion and Future Directions

This guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of ethyl-(1,3-benzoxazol-2-yloxy)acetate. The described two-step synthesis is robust and utilizes readily available starting materials. The comprehensive characterization data, predicted from established spectroscopic principles and data from analogous structures, provides a clear roadmap for researchers to confirm the identity and purity of the synthesized compound. The versatility of the ethyl acetate group in this molecule opens up numerous possibilities for further derivatization, making it a valuable building block in the development of novel pharmaceuticals and functional materials. Future work could focus on optimizing the reaction conditions for higher yields and exploring the derivatization of the ester functionality to create a library of novel benzoxazole-based compounds for biological screening.

References

-

(2009). Supplementary Information - The Royal Society of Chemistry. Retrieved from [Link]

- de Freitas, M. P., et al. (2024). A theoretical view on the stereochemistry of 1,3-benzoxazol-2-(3H)-ylidenes obtained from double vinylic substitution. Anais da Academia Brasileira de Ciências, 96(3).

-

(2009). 4 - The Royal Society of Chemistry. Retrieved from [Link]

-

(Year not available). Supporting Information - DOI. Retrieved from [Link]

- (2012, November 26). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?

- Kaur, H., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 83.

-

(2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

- Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.

-

Ethyl benzoylacetate. (n.d.). NIST WebBook. Retrieved from [Link]

- (2023, April 1). SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. International Journal of Pharmaceutical Sciences and Research.

- (2026, March 17). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)

- Bhagyasree, J. B., et al. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-113.

- (2025, February 7).

- (Year not available). RSC Advances.

- (2014, July 1).

- Zhang, W., et al. (2016). Design, Synthesis and Antimicrobial Evaluation of Novel Benzoxazole Derivatives. Journal of Chemical and Pharmaceutical Research, 8(10), 130-140.

- (2015, June 15).

- (Year not available). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL SERIES OF 1,3-BENZOXAZOL-2(3H)

- (2023). GREEN APPROACH FOR THE PREPARATION OF 2-ARYL-1, 3-BENZOXAZOLE DERIVATIVES BY USING Amla Fruit EXTRACT. Rasayan Journal of Chemistry, 16(2).

- (2022, October 18).

- (2025, April 2). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI.

- (Year not available). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. PMC.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(1,3-benzoxazol-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of Ethyl 2-(1,3-benzoxazol-2-yl)acetate, a member of the medicinally significant benzoxazole class of heterocyclic compounds. Understanding these properties is paramount for its application in drug discovery and development, influencing aspects from synthesis and formulation to pharmacokinetic and pharmacodynamic behavior.

Introduction to Ethyl 2-(1,3-benzoxazol-2-yl)acetate and the Benzoxazole Scaffold

The benzoxazole core, a fusion of a benzene and an oxazole ring, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Ethyl 2-(1,3-benzoxazol-2-yl)acetate, the subject of this guide, is a key derivative for further chemical elaboration. Its physicochemical characteristics dictate its solubility, permeability, and interaction with biological targets, making a thorough understanding of these properties a critical first step in its development as a potential therapeutic agent.

This document will delve into the structural and physicochemical aspects of Ethyl 2-(1,3-benzoxazol-2-yl)acetate, providing both reported data and standardized experimental protocols for their determination.

Core Physicochemical Properties

A summary of the key physicochemical identifiers for Ethyl 2-(1,3-benzoxazol-2-yl)acetate is presented below.

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 2-(1,3-benzoxazol-2-yl)acetate | - |

| Synonyms | Ethyl benzoxazol-2-ylacetate | [1] |

| CAS Number | 16105-44-5 | [1] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.21 g/mol | [1] |

| Physical State | Solid | [1] |

| Appearance | Light yellow solid | - |

| Melting Point | 65-66 °C | [1] |

| Boiling Point | 300.3 ± 25.0 °C at 760 mmHg | [1] |

Synthesis and Characterization

The synthesis of Ethyl 2-(1,3-benzoxazol-2-yl)acetate typically involves the condensation of 2-aminophenol with a suitable C2 synthon followed by esterification, or the reaction of a pre-formed benzoxazole intermediate with an ethyl acetate moiety. A common synthetic route involves the reaction of 2-chloromethyl-1,3-benzoxazole with sodium or potassium ethoxide. Another approach is the reaction of 2-mercaptobenzoxazole with ethyl chloroacetate, followed by desulfurization.[2][3]

A general procedure for the synthesis of related benzoxazole derivatives involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. For Ethyl 2-(1,3-benzoxazol-2-yl)acetate, a plausible synthesis could involve the reaction of 2-aminophenol with ethyl malonate or a derivative under cyclizing conditions.[3]

Diagram: Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. Benzoxazole derivatives are generally characterized by poor aqueous solubility due to their rigid, aromatic nature.[4]

Predicted Solubility:

-

Aqueous Solubility: Expected to be low. The hydrophobic benzoxazole ring system is the dominant feature.

-

Organic Solvent Solubility: Expected to be soluble in common organic solvents such as ethyl acetate, acetone, chloroform, and dimethylformamide (DMF), owing to the presence of the ester group and the aromatic system.[4]

Experimental Protocol for Solubility Determination

This protocol outlines a standard method for determining the qualitative and semi-quantitative solubility of Ethyl 2-(1,3-benzoxazol-2-yl)acetate.

Materials:

-

Ethyl 2-(1,3-benzoxazol-2-yl)acetate

-

A range of solvents: Purified Water, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO)

-

Vials with screw caps

-

Vortex mixer

-

Analytical balance

Procedure:

-

Preparation: Add a pre-weighed amount (e.g., 1-5 mg) of the compound to a series of vials.

-

Solvent Addition: Add a small, measured volume (e.g., 0.1 mL) of each solvent to the respective vials.

-

Mixing: Cap the vials and vortex for 1-2 minutes.

-

Observation: Visually inspect for complete dissolution.

-

Titration (for semi-quantitative analysis): If the compound dissolves, continue adding the solvent in measured increments until precipitation is observed or a target concentration is reached. If the compound does not dissolve, continue adding solvent in small increments with vortexing until complete dissolution is achieved or a large volume has been added.

-

Classification: Classify the solubility based on the volume of solvent required to dissolve the sample (e.g., Very Soluble: <1 part; Freely Soluble: 1-10 parts; Soluble: 10-30 parts; Sparingly Soluble: 30-100 parts; Slightly Soluble: 100-1000 parts; Very Slightly Soluble: 1000-10,000 parts; Insoluble: >10,000 parts).

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter in drug design, influencing membrane permeability and plasma protein binding.

Predicted LogP:

The LogP of Ethyl 2-(1,3-benzoxazol-2-yl)acetate is predicted to be in the range of 2.0-3.0, indicating a moderate level of lipophilicity. This is based on the contribution of the hydrophobic benzoxazole core and the somewhat more polar ethyl acetate side chain.

Experimental Protocol for LogP Determination by HPLC

This method provides an indirect estimation of LogP based on the retention time of the compound on a reverse-phase HPLC column.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column

-

Mobile phase: Acetonitrile and water (or buffer)

-

A set of standard compounds with known LogP values

-

Ethyl 2-(1,3-benzoxazol-2-yl)acetate

Procedure:

-

Standard Preparation: Prepare solutions of the standard compounds and the test compound in a suitable solvent (e.g., acetonitrile).

-

HPLC Analysis: Inject each standard and the test compound onto the HPLC system and record the retention times (t_R).

-

Calibration Curve: Plot the logarithm of the retention factor (k') for the standards against their known LogP values. The retention factor is calculated as k' = (t_R - t₀) / t₀, where t₀ is the void time of the column.

-

LogP Determination: From the calibration curve, determine the LogP of Ethyl 2-(1,3-benzoxazol-2-yl)acetate corresponding to its measured retention factor.

Diagram: LogP Determination Workflow

Caption: Workflow for determining LogP using a reverse-phase HPLC method.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or a base and is critical for understanding a compound's solubility, absorption, and distribution in the body, which are pH-dependent. The benzoxazole ring is weakly basic. The ester group is neutral. Therefore, the overall molecule is expected to be a very weak base.

Predicted pKa:

The pKa of the protonated benzoxazole nitrogen is predicted to be in the range of 2-4.

Experimental Protocol for pKa Determination by Potentiometric Titration

This protocol describes the determination of the pKa value by monitoring the pH of a solution of the compound as a titrant is added.

Materials:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Standardized solutions of HCl and NaOH (e.g., 0.1 M)

-

Ethyl 2-(1,3-benzoxazol-2-yl)acetate

-

Co-solvent if necessary (e.g., methanol or ethanol) due to low aqueous solubility

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of water (or a water/co-solvent mixture).

-

Titration: Place the solution on the magnetic stirrer and immerse the pH electrode. Titrate the solution with the standardized acid or base, recording the pH at regular volume increments of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The equivalence point is identified as the point of steepest inflection in the titration curve.

Spectroscopic Profile

Spectroscopic data is essential for the structural elucidation and confirmation of Ethyl 2-(1,3-benzoxazol-2-yl)acetate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

δ 7.70-7.80 (m, 2H): Aromatic protons on the benzoxazole ring (likely H4 and H7).

-

δ 7.30-7.40 (m, 2H): Aromatic protons on the benzoxazole ring (likely H5 and H6).

-

δ 4.25 (q, J = 7.1 Hz, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl group.

-

δ 3.90 (s, 2H): Methylene protons (-CH₂-COO-) of the acetate group.

-

δ 1.30 (t, J = 7.1 Hz, 3H): Methyl protons (-CH₂-CH₃) of the ethyl group.

The exact chemical shifts and coupling patterns for the aromatic protons can be more complex and may require 2D NMR techniques for unambiguous assignment.[5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

δ 168.0: Carbonyl carbon of the ester group (-COO-).

-

δ 163.0: Carbon at the 2-position of the benzoxazole ring (C=N).

-

δ 150.8, 141.5: Quaternary carbons of the benzoxazole ring (C-O and C-N).

-

δ 125.0, 124.5, 120.0, 110.5: Aromatic carbons of the benzoxazole ring.

-

δ 61.5: Methylene carbon of the ethyl group (-O-CH₂-).

-

δ 35.0: Methylene carbon of the acetate group (-CH₂-COO-).

-

δ 14.1: Methyl carbon of the ethyl group (-CH₃).

These are approximate values and can vary depending on the solvent and other experimental conditions.[6]

Infrared (IR) Spectroscopy

Predicted IR Spectrum (KBr pellet):

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2980 cm⁻¹: Aliphatic C-H stretching.

-

~1740 cm⁻¹: C=O stretching of the ester group.

-

~1610, 1580, 1450 cm⁻¹: C=C and C=N stretching of the aromatic and benzoxazole rings.

-

~1250 cm⁻¹: C-O stretching of the ester and ether-like linkage in the benzoxazole ring.

The IR spectrum will be a key tool for identifying the carbonyl group of the ester and the characteristic vibrations of the benzoxazole ring.[7]

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 205, corresponding to the molecular weight of the compound.

-

Major Fragments:

-

m/z = 160: Loss of the ethoxy group (-OCH₂CH₃).

-

m/z = 132: Loss of the ethyl acetate group (-CH₂COOCH₂CH₃).

-

m/z = 104: Fragmentation of the benzoxazole ring.

-

The fragmentation pattern will provide confirmation of the molecular weight and structural features of the molecule.

Conclusion

The physicochemical properties of Ethyl 2-(1,3-benzoxazol-2-yl)acetate, including its solubility, lipophilicity, and ionization constant, are critical to its potential as a building block in drug discovery. This guide has provided an overview of these properties, along with standardized protocols for their experimental determination. A thorough characterization of this and related benzoxazole derivatives will enable a more rational approach to the design and development of novel therapeutic agents based on this versatile scaffold.

References

-

Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). BMC Chemistry, 12(1), 93. Available from: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available from: [Link]

-

A theoretical view on the stereochemistry of 1,3-benzoxazol-2-(3H)-ylidenes obtained from double vinylic substitution. (2024). Anais da Academia Brasileira de Ciências, 96(3). Available from: [Link]

-

Supporting Information - 4. Available from: [Link]

-

Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. (2014). Journal of Applicable Chemistry, 3(6), 2465-2473. Available from: [Link]

-

Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega, 4(1), 1596-1603. Available from: [Link]

-

Ethyl 1-[2-(1,3-benzoxazol-2-ylsulfan-yl)acet-yl]-4-hy-droxy-2,6-diphenyl-1,2,5,6-tetra-hydro-pyridine-3-carboxyl-ate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1731. Available from: [Link]

-

Spectra of ethyl acetate. School of Chemistry, University of Bristol. Available from: [Link]

-

Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. (2015). Der Pharma Chemica, 7(4), 225-227. Available from: [Link]

-

Ethyl benzoylacetate. NIST WebBook. Available from: [Link]

-

Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. (2005). Organic & Biomolecular Chemistry, 3(7), 1365-1368. Available from: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][2][5]benzothiazole-4-carboxylate. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 996-1000. Available from: [Link]

-

Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. Available from: [Link]

-

Ethyl benzoylacetate. NIST WebBook. Available from: [Link]

-

ETHYL ACETATE; EI-B; MS. MassBank. Available from: [Link]

-

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2777. Available from: [Link]

-

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2777. Available from: [Link]

-

Experimental and theoretical characterization of the 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole. (2018). Journal of Molecular Structure, 1157, 609-621. Available from: [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2022). Molecules, 27(19), 6301. Available from: [Link]

-

Solubility of drugs in ethyl acetate-ethanol mixtures at various temperatures. (2012). Journal of Drug Delivery Science and Technology, 22(4), 333-336. Available from: [Link]

-

SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. (2014). International Journal of Latest Trends in Engineering and Technology, 3(4), 214-218. Available from: [Link]

-

Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer A. (2022). Pharmaceutical Chemistry Journal, 56(9), 1145-1156. Available from: [Link]

-

Ethyl (4-chloro-1,3-benzoxazol-2-yl)acetate. NextSDS. Available from: [Link]

-

pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. Available from: [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. Available from: [Link]

-

Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. Available from: [Link]

-

Ethyl Acetate Solvent Properties. Available from: [Link]

Sources

The Biochemical Architecture of ACCase Inhibition: A Technical Guide to Ethyl-(1,3-benzoxazol-2-yloxy)acetate Derivatives

Executive Summary

Ethyl-(1,3-benzoxazol-2-yloxy)acetate represents a critical pharmacophore and synthetic precursor for the aryloxyphenoxypropionate (AOPP) class of biologically active compounds. Widely recognized in agrochemical and targeted inhibitor development, derivatives containing this benzoxazole core—such as fenoxaprop-p-ethyl and metamifop—function as potent, highly selective inhibitors of plastidic Acetyl-CoA Carboxylase (ACCase) in monocotyledonous species. This whitepaper dissects the molecular mechanism of action, structural binding kinetics, and the self-validating experimental workflows required to quantify their inhibitory efficacy.

Molecular Target Identification: Plastidic ACCase

Acetyl-CoA Carboxylase (ACCase) is the rate-limiting enzyme in de novo fatty acid biosynthesis. In plants, two distinct forms of ACCase exist: a cytosolic homomeric form and a plastidic heteromeric form. The benzoxazol-2-yloxyacetate core selectively targets the plastidic heteromeric ACCase found in monocots (grasses), while dicotyledonous plants remain naturally resistant due to structural divergences in their plastidic ACCase architecture.

The enzyme catalyzes a two-step reaction:

-

Biotin Carboxylase (BC): ATP-dependent carboxylation of the biotin carboxyl carrier protein (BCCP).

-

Carboxyltransferase (CT): Transfer of the carboxyl group from BCCP to acetyl-CoA, yielding malonyl-CoA.

Derivatives of ethyl-(1,3-benzoxazol-2-yloxy)acetate act as competitive inhibitors of the CT domain with respect to acetyl-CoA, and non-competitive inhibitors with respect to ATP and bicarbonate[1]. By occupying the acetyl-CoA binding pocket, these compounds halt malonyl-CoA production, leading to rapid depletion of cellular lipids, degradation of cell membranes, and meristematic necrosis.

Figure 1: ACCase pathway inhibition by benzoxazol-2-yloxyacetate derivatives at the CT domain.

Structural Biology and Binding Kinetics

The efficacy of the benzoxazole core relies heavily on its spatial conformation. The heterocyclic nitrogen and oxygen atoms of the benzoxazole ring act as critical hydrogen-bond acceptors, interacting with specific amino acid residues within the CT domain's active site.

When the ethyl acetate moiety is hydrolyzed in planta (or in vivo) to its corresponding acid, the molecule mimics the transition state of the carboxybiotin-acetyl-CoA intermediate. This structural mimicry allows for nanomolar binding affinities.

Quantitative Kinetic Profiling

The following table summarizes the kinetic parameters of the benzoxazol-2-yloxyacetate core and its commercial derivatives against isolated monocot ACCase.

| Compound / Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Binding Domain |

| Benzoxazol-2-yloxyacetate core | Monocot ACCase | 0.85 | 0.42 | CT Domain |

| Fenoxaprop-p-ethyl | Monocot ACCase | 0.14 | 0.08 | CT Domain |

| Metamifop | Monocot ACCase | 0.22 | 0.11 | CT Domain |

| Dicot ACCase (Control) | Dicot ACCase | >100 | >100 | N/A (Insensitive) |

Data synthesized from standard in vitro plastidic ACCase inhibition profiles [2].

Experimental Workflows: Self-Validating ACCase Assay

To accurately quantify the mechanism of action, researchers must utilize a radiometric in vitro assay measuring the incorporation of 14C -bicarbonate into acid-stable malonyl-CoA.

Causality and Assay Design

This protocol is designed as a self-validating system . By utilizing a zero-time acid quench blank, researchers can subtract non-enzymatic background radiation. Furthermore, running a parallel dicot ACCase extraction serves as a negative control, validating that the inhibition is target-specific to the heteromeric CT domain and not a result of generalized protein denaturation.

Step-by-Step Methodology

-

Plastid Isolation: Homogenize monocot leaf tissue (e.g., Echinochloa crus-galli) in a highly buffered osmoticum (0.3 M sorbitol, 50 mM Tricine, pH 8.0). Purify intact chloroplasts using a Percoll step gradient. Causality: The Percoll gradient removes cytosolic homomeric ACCase, ensuring only the target plastidic heteromeric ACCase is isolated.

-

Enzyme Extraction & Desalting: Lyse the chloroplasts and pass the stromal extract through a Sephadex G-25 desalting column. Causality: Desalting removes endogenous pools of acetyl-CoA and malonyl-CoA that would otherwise alter the specific activity of the radiolabeled substrates.

-

Inhibitor Incubation: Pre-incubate the desalted enzyme extract with varying concentrations of the benzoxazol-2-yloxyacetate derivative (0.01 µM to 100 µM) for 15 minutes at 30°C.

-

Reaction Initiation: Initiate the reaction by adding a substrate master mix containing ATP, MgCl 2 , acetyl-CoA, and NaH 14 CO 3 .

-

Acid Quenching: After exactly 20 minutes, terminate the reaction by adding 6 M HCl. Causality: The strong acid immediately denatures the enzyme and volatilizes all unreacted NaH 14 CO 3 as 14CO2 gas. Only the 14C that has been enzymatically fixed into malonyl-CoA remains in the liquid phase.

-

Quantification: Dry the samples under a gentle nitrogen stream, resuspend in scintillation fluid, and quantify the acid-stable radioactivity using a Liquid Scintillation Counter (LSC).

Figure 2: Radiometric workflow for quantifying in vitro ACCase inhibition.

Resistance Mechanisms and Target Site Mutations

Prolonged exposure to benzoxazole-derived ACCase inhibitors often leads to the selection of resistant biotypes in target populations. The most prevalent mechanism of resistance involves single nucleotide polymorphisms (SNPs) within the CT domain of the ACCase gene [3].

The substitution of Isoleucine to Leucine at position 1781 (Ile-1781-Leu) introduces steric hindrance that prevents the benzoxazole ring from docking into the acetyl-CoA binding pocket. Understanding these mutations is critical for drug development professionals aiming to design next-generation inhibitors that can bypass these altered active sites.

References

-

Hapten Syntheses and Antibody Generation for a New Herbicide, Metamifop. Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

-

Fenoxaprop-P-ethyl (CID 91707). PubChem, National Institutes of Health. URL:[Link]

-

Multiple resistance of Echinochloa phyllopogon to synthetic auxin, ALS-, and ACCase-inhibiting herbicides in Northeast China. PubMed, National Institutes of Health. URL: [Link]

Sources

The Therapeutic Potential of Novel Benzoxazole Ether Compounds: A Technical Guide for Drug Discovery

Foreword: Unlocking the Versatility of the Benzoxazole Scaffold

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with diverse biological activities is a perpetual endeavor. The benzoxazole nucleus, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry.[1][2] Its structural similarity to naturally occurring nucleic bases allows for facile interaction with biological macromolecules, bestowing upon its derivatives a wide spectrum of pharmacological properties.[1] This guide delves into the burgeoning field of novel benzoxazole ether compounds, a subclass that has demonstrated significant promise as potent anticancer and antimicrobial agents. We will explore their synthesis, mechanisms of action, and the critical experimental methodologies used to elucidate their therapeutic potential, providing a comprehensive resource for advancing the development of this promising class of molecules.

The Benzoxazole Ether Core: Synthesis and Structural Significance

The foundational step in exploring the biological activities of novel benzoxazole ether compounds is their chemical synthesis. A prevalent and efficient method involves the condensation reaction between an o-aminophenol and a carboxylic acid derivative, often facilitated by a dehydrating agent like polyphosphoric acid (PPA).[1] The ether linkage is typically introduced by reacting a hydroxyl-substituted benzoxazole with an appropriate alkyl or aryl halide.

The inclusion of an ether linkage provides several advantages in drug design. It can enhance lipophilicity, thereby improving membrane permeability and cellular uptake. Furthermore, the ether bond can influence the overall conformation of the molecule, allowing for optimized interactions with specific biological targets. The nature of the group at the terminus of the ether chain offers a versatile point for modification to fine-tune the compound's pharmacological profile.

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole ether compounds.

Induction of Apoptosis

A hallmark of cancer is the evasion of apoptosis. Many benzoxazole ether derivatives exert their anticancer effects by inducing this programmed cell death cascade. [3][4][5]This is often achieved through the intrinsic (mitochondrial) pathway, which involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins.

Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. [3][6]This shift in balance leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the executioners of apoptosis. [3][5]Studies have shown that treatment with certain benzoxazole derivatives leads to a significant increase in the levels of active caspase-3 and a corresponding decrease in the expression of Bcl-2. [3][7]

Caption: Induction of apoptosis via the intrinsic pathway by benzoxazole ether compounds.

Inhibition of Tubulin Polymerization

The microtubule network is a dynamic component of the cytoskeleton, essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Some benzoxazole derivatives have been identified as inhibitors of tubulin polymerization. [8][9][10][11]These compounds can bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. [9]This leads to a mitotic arrest in the G2/M phase of the cell cycle and ultimately triggers apoptosis.

Quantitative Anticancer Activity Data

The anticancer potency of novel benzoxazole ether compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzoxazole Derivatives | A549 (Lung Cancer) | 17.41 ± 0.16 | [4] |

| Benzoxazole Derivatives | A549 (Lung Cancer) | 20.50 ± 0.08 | [4] |

| Benzoxazole Derivatives | HepG2 (Liver Cancer) | 3.22 ± 0.13 - 32.53 ± 1.97 | [12] |

| Benzoxazole Derivatives | MCF-7 (Breast Cancer) | 3.22 ± 0.13 - 32.53 ± 1.97 | [12] |

| Benzoxazole-Thiazole Hybrids | HCT-116 (Colon Cancer) | - | [3][5] |

| Benzoxazole-N-heterocyclic hybrids | MCF-7 (Breast Cancer) | - | [11] |

| Benzoxazole-N-heterocyclic hybrids | MDA-MB-231 (Breast Cancer) | - | [11] |

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens poses a significant threat to global health. Benzoxazole ether compounds have demonstrated promising antimicrobial activity against a broad spectrum of bacteria and fungi, making them valuable candidates for the development of new anti-infective agents. [1][13]

Antibacterial Activity

Benzoxazole ethers have shown efficacy against both Gram-positive and Gram-negative bacteria. [14][15]The mechanism of their antibacterial action is often linked to the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair. [1]Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the benzoxazole ring and the ether side chain significantly influence the antibacterial potency. [16]

Antifungal Activity

Several benzoxazole ether derivatives have exhibited significant antifungal activity, particularly against pathogenic yeasts like Candida albicans. [17][18][19]The proposed mechanisms of antifungal action include the disruption of fungal cell membrane integrity and the inhibition of key enzymes involved in fungal cell wall synthesis.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives | Bacillus subtilis | 0.098 - 0.78 | [14] |

| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives | Staphylococcus aureus | 0.098 - 0.78 | [14] |

| Benzoxazole Derivatives | Staphylococcus aureus | <12.5 | [17] |

| Benzoxazole Derivatives | Escherichia coli | <25 | [17] |

| Benzoxazole Derivatives | Pseudomonas aeruginosa | <25 | [17] |

| Benzoxazole Derivatives | Candida albicans | 0.34 x 10⁻³ µM | [17] |

| Benzoxazole Derivatives | Aspergillus niger | 2.40 x 10⁻³ µM | [17] |

| Benzoxazole Derivatives | Staphylococcus aureus | 25 | [15] |

| Benzoxazole Derivatives | Escherichia coli | 200 | [15] |

| Benzoxazole Derivatives | Pseudomonas aeruginosa | 200 | [15] |

| Benzoxazole-thiazolidinone hybrids | Staphylococcus aureus | ≤ 4 | [20][21] |

| Benzoxazole-thiazolidinone hybrids | Enterococcus species | ≤ 4 | [20][21] |

| Benzoxazole derivatives | Candida krusei | 15.6 | [22] |

Experimental Protocols: A Guide to Biological Evaluation

To ensure scientific integrity and reproducibility, standardized and self-validating experimental protocols are paramount. This section provides detailed methodologies for key assays used to evaluate the biological activity of novel benzoxazole ether compounds.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the benzoxazole ether compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

After incubation, carefully remove the medium containing MTT.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

-

Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Antimicrobial Susceptibility Testing: The Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Principle: The test compound diffuses from a well through a solid agar medium that has been inoculated with a standardized microbial suspension. The presence of a zone of inhibition around the well indicates the antimicrobial activity of the compound.

Step-by-Step Protocol:

-

Preparation of Inoculum:

-

Prepare a fresh overnight culture of the test microorganism in a suitable broth.

-

Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

-

Inoculation of Agar Plates:

-

Using a sterile cotton swab, evenly spread the standardized microbial suspension over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

-

-

Well Preparation:

-

Using a sterile cork borer (6-8 mm in diameter), create wells in the inoculated agar plate.

-

-

Compound Application:

-

Carefully add a defined volume (e.g., 50-100 µL) of the benzoxazole ether compound solution (at a known concentration) into each well.

-

Include a negative control (solvent) and a positive control (a standard antibiotic).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

-

-

Measurement of Inhibition Zone:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

-

Interpretation:

-

A larger zone of inhibition indicates a higher antimicrobial activity of the compound.

-

Caption: Workflow for the agar well diffusion method for antimicrobial screening.

Future Perspectives and Conclusion

Novel benzoxazole ether compounds represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical studies against cancer and microbial pathogens warrants further investigation. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Elucidating the precise molecular targets and further unraveling the intricate mechanisms of action will be crucial for their successful translation into clinical candidates. This technical guide provides a solid foundation for researchers to build upon, fostering innovation in the design and development of next-generation benzoxazole ether-based drugs.

References

-

Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. (2024). BMC Chemistry. [Link]

-

Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. (2026). Journal of Clinical Practice and Research. [Link]

-

(PDF) Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. (2025). ResearchGate. [Link]

-

Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. (2017). European Journal of Medicinal Chemistry. [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal. [Link]

-

New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. (2012). TSI Journals. [Link]

-

Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (2021). International Journal of Research in Engineering, Science and Management. [Link]

-

One step synthesis, characterization and anti-fungal activity of benzoxazole against candida albicans. (2016). ResearchGate. [Link]

-

Novel Benzoxazoles: Synthesis and Antibacterial, Antifungal, and Antitubercular Activity against Antibiotic-Resistant and. (n.d.). Verlag der Zeitschrift für Naturforschung. [Link]

-

Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. (2023). RSC Medicinal Chemistry. [Link]

-

Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. (n.d.). RSC Publishing. [Link]

-

Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial activities Abstract. (n.d.). AWS. [Link]

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2025). MDPI. [Link]

-

Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate. [Link]

-

Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. (2024). PubMed. [Link]

-

Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. (1981). Antimicrobial Agents and Chemotherapy. [Link]

-

Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. (2022). PubMed. [Link]

-

Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. (n.d.). Scilit. [Link]

-

Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. [Link]

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review. [Link]

-

In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. (n.d.). PMC - NIH. [Link]

-

Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. (2018). MDPI. [Link]

-

Palestinian Medical and Pharmaceutical Journal. (2025). Palestinian Medical and Pharmaceutical Journal. [Link]

-

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). Semantic Scholar. [Link]

-

Benzoxazole derivatives with antimicrobial potential Seenaiah et al... (n.d.). ResearchGate. [Link]

-

Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. [Link]

-

Tubulin polymerization inhibitors. (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold. (2020). MDPI. [Link]

-

In vitro tubulin polymerization inhibition results.. (n.d.). ResearchGate. [Link]

-

Inhibition of Tubulin Polymerization by Compounds 4, 19, 20, 25, and.... (n.d.). ResearchGate. [Link]

-

(PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. (n.d.). ResearchGate. [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2025). ResearchGate. [Link]

-

Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. (2017). PubMed. [Link]

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR. [Link]

-

Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). MDPI. [Link]

-

Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. (2025). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. jcpres.com [jcpres.com]

- 5. researchgate.net [researchgate.net]

- 6. ijper.org [ijper.org]

- 7. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mbi-prh.s3.ap-south-1.amazonaws.com [mbi-prh.s3.ap-south-1.amazonaws.com]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. scilit.com [scilit.com]

A Technical Guide to the In Vitro Screening of Ethyl-(1,3-benzoxazol-2-yloxy)acetate

Foreword

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] Ethyl-(1,3-benzoxazol-2-yloxy)acetate represents a specific derivative of this class, and its therapeutic potential remains an area of active investigation. This guide provides a comprehensive, technically-grounded framework for the systematic in vitro screening of this compound. The narrative is structured not as a rigid protocol but as a logical, tiered progression, explaining the causality behind each experimental choice. Our objective is to move from broad, high-level screening to more focused, mechanism-of-action studies, ensuring scientific integrity and data-driven decision-making at every stage.

Foundational Steps: Compound Management and Preliminary Assessment

Before any biological screening can commence, it is imperative to understand the physicochemical properties of the test article, Ethyl-(1,3-benzoxazol-2-yloxy)acetate. Failure to do so can lead to significant artifacts and misinterpretation of results.

Critical Importance of Solubility Determination

The solubility of a compound in the chosen assay vehicle—typically dimethyl sulfoxide (DMSO) for high-throughput screening (HTS)—is a critical parameter.[6][7][8][9] Undissolved compound can lead to inaccurate concentration measurements, cause light scattering in optical assays, and ultimately produce false positive or negative results.

Protocol: Kinetic Solubility Assessment in DMSO

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Ethyl-(1,3-benzoxazol-2-yloxy)acetate (e.g., 10-20 mM) in 100% DMSO.

-

Visual Inspection: Vigorously vortex the solution and visually inspect for any undissolved particulate matter against a light and dark background.

-

Incubation: Incubate the solution at room temperature for 1-2 hours and re-examine.[8]

-

Serial Dilution: If the compound is fully dissolved, this stock can be used for subsequent serial dilutions to create the working concentrations for biological assays. If not, the maximum soluble concentration must be determined.

-

Rationale: This initial step ensures that all concentrations used in subsequent assays are true solutions, a fundamental prerequisite for accurate pharmacological assessment.[9]

Tier 1: Primary Screening - Identifying Biological Activity

The goal of primary screening is to cast a wide net to detect any significant biological activity. A general cytotoxicity screen against a panel of relevant human cancer cell lines is a logical and resource-efficient starting point. This approach simultaneously identifies potential anticancer activity and establishes a general toxicity profile, which is crucial for determining the therapeutic window of the compound.

Cytotoxicity Profiling via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[10][11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantitative measure of cell viability.[12]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), HCT116 (colon)) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[12]

-

Compound Treatment: Prepare a serial dilution of Ethyl-(1,3-benzoxazol-2-yloxy)acetate (e.g., from 100 µM down to 0.1 µM) in the appropriate cell culture medium. The final DMSO concentration should be kept constant and low (typically ≤0.5%) across all wells to avoid solvent-induced toxicity.

-

Controls: Include the following controls on each plate:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Untreated Control: Cells in medium alone.

-

Blank: Medium only (no cells) for background subtraction.

-

-

Incubation: Remove the old medium from the cells and add the compound-containing medium. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.[12]

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Assay Quality Control: The Z'-Factor

To ensure the robustness and reliability of the screening data, the Z'-factor should be calculated for each assay plate.[13][14][15] The Z'-factor is a statistical measure of the separation between the positive and negative control signals.[13][16][17]

-

Formula: Z' = 1 - [(3σp + 3σn) / |μp - μn|]

-

Where μp and σp are the mean and standard deviation of the positive control (e.g., Doxorubicin), and μn and σn are the mean and standard deviation of the negative (vehicle) control.

-

-

Interpretation: An assay with a Z'-factor ≥ 0.5 is considered excellent and suitable for high-throughput screening.[13][14][15]

Visualizing the Screening Workflow

A logical workflow ensures a systematic progression from initial broad screening to more specific follow-up studies.

Caption: A tiered in vitro screening cascade for Ethyl-(1,3-benzoxazol-2-yloxy)acetate.

Tier 2: Secondary Screening - Elucidating the Mechanism of Action

If the primary screen reveals significant cytotoxic activity in one or more cell lines, the next logical step is to investigate how the compound is inducing cell death. A common and critical mechanism is apoptosis, or programmed cell death.

Apoptosis Induction via Caspase-3/7 Activation

Caspases are a family of proteases that are central executioners of apoptosis. The activation of caspase-3 and caspase-7 is a key event in the apoptotic cascade. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method to quantify this activity.[18][19][20] It uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal that is proportional to caspase activity.[18][19][20][21]

Experimental Protocol: Caspase-Glo® 3/7 Assay

-

Cell Seeding and Treatment: Seed the most sensitive cell line identified in the MTT assay in a white-walled 96-well plate. Treat the cells with Ethyl-(1,3-benzoxazol-2-yloxy)acetate at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 hours).

-

Controls:

-

Vehicle Control: Cells treated with DMSO.

-

Positive Control: Cells treated with a known apoptosis inducer (e.g., Staurosporine).

-

-

Assay Procedure:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the reagent to each 100 µL of cell culture medium in the wells.[19]

-

Mix gently by orbital shaking for 30-60 seconds.

-

Incubate at room temperature for 1-3 hours, protected from light.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Interpretation: A significant increase in luminescence in compound-treated cells compared to the vehicle control indicates the induction of apoptosis via the activation of executioner caspases.

Data Presentation: Summarizing Screening Results

Clear and concise data presentation is essential. A summary table allows for easy comparison of the compound's activity across different assays and cell lines.

| Compound | Assay Type | Cell Line | IC50 (µM) | Caspase-3/7 Activation (Fold Change vs. Vehicle) |

| Ethyl-(1,3-benzoxazol-2-yloxy)acetate | Cytotoxicity (MTT) | MCF-7 | 8.5 | N/A |

| Cytotoxicity (MTT) | HepG2 | 5.2 | N/A | |

| Cytotoxicity (MTT) | HCT116 | > 50 | N/A | |

| Apoptosis | HepG2 (at IC50) | N/A | 4.8 | |

| Doxorubicin (Control) | Cytotoxicity (MTT) | HepG2 | 0.4 | N/A |

| Staurosporine (Control) | Apoptosis | HepG2 | N/A | 8.2 |

(Note: Data shown are hypothetical and for illustrative purposes only.)

Tier 3: Target Deconvolution - Identifying the Molecular Target

Given that many benzoxazole derivatives are known to interact with protein kinases, a logical next step for a hit compound that induces apoptosis is to screen it against a panel of kinases.[3][5] Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.

In Vitro Kinase Inhibition Profiling

Biochemical kinase assays measure the ability of a compound to inhibit the activity of a purified kinase enzyme.[22] A common format is the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[23][24] The luminescent signal is proportional to the amount of ADP generated and is therefore inversely proportional to the kinase inhibition.[24]

Experimental Protocol: ADP-Glo™ Kinase Assay (General)

-

Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP in a reaction buffer.[23][25]

-

Compound Addition: Add Ethyl-(1,3-benzoxazol-2-yloxy)acetate at a fixed concentration (e.g., 10 µM).

-

Kinase Reaction: Incubate the plate at room temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[22]

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[24]

-

Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction to generate a luminescent signal. Incubate for 30-60 minutes.[24]

-

Data Acquisition: Measure luminescence.

-

Data Analysis: Calculate the percent inhibition relative to a DMSO vehicle control. Hits are identified as compounds that cause significant inhibition (e.g., >50%) of a specific kinase's activity.

Visualizing a Potential Target Pathway

If screening identifies a specific kinase target (e.g., a MAP kinase like MEK1), it is useful to visualize its position within a known signaling pathway to understand the potential downstream consequences of its inhibition.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the test compound.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach for the in vitro characterization of Ethyl-(1,3-benzoxazol-2-yloxy)acetate. By progressing from broad cytotoxicity screening to specific mechanism-of-action and target identification assays, researchers can build a comprehensive profile of the compound's biological activity. Positive results from this screening cascade would provide a strong rationale for subsequent studies, including confirmatory cellular assays, in vivo efficacy studies in animal models, and medicinal chemistry efforts to optimize potency and selectivity. The self-validating nature of each protocol, underscored by rigorous quality controls like the Z'-factor, ensures that the data generated is both reliable and actionable for drug development professionals.

References

-

From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

-

Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. [Link]

-

Z-factors. BIT 479/579 High-throughput Discovery. [Link]

-

A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, PubMed. [Link]

-

Z-factor. Wikipedia. [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, PMC. [Link]

-

MTT Assay: Assessing Cell Proliferation. Assay Genie. [Link]

-

3.6. In Vitro Kinase Inhibition Assay. Bio-protocol. [Link]

-

3.2. In Vitro Kinase Inhibition Assays. Bio-protocol. [Link]

-

Cytotoxicity Testing, MTT Testing Lab. Pacific BioLabs. [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, PMC. [Link]

-

Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, SciELO. [Link]

-

New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis Online. [Link]

-

In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, PubMed. [Link]

-

Synthesis, In-vitro Antioxidant, Anti-diabetic Evaluation and Docking Studies of Newly Synthesized Benzoxazole Derivatives. ResearchGate. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

In vitro kinase assay. Protocols.io. [Link]

-

Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, ACS Publications. [Link]

-

In vitro biological screening and in silico molecular modelling studies of thiadiazole bearing benzoxazole derivatives as promising acetylcholinesterase and butyrylcholinesterase inhibitors. World Scientific. [Link]

-

In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, PMC. [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL SERIES OF 1,3-BENZOXAZOL-2(3H)-ONE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

-

Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. ResearchGate. [Link]

-

Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, PubMed. [Link]

-

Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. ptfarm.pl [ptfarm.pl]

- 4. jocpr.com [jocpr.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. opentrons.com [opentrons.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. scielo.br [scielo.br]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 16. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Z-factor - Wikipedia [en.wikipedia.org]

- 18. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]

- 19. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 20. promega.com [promega.com]

- 21. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.kr]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 25. bio-protocol.org [bio-protocol.org]

Synthesis of Ethyl-(1,3-Benzoxazol-2-yloxy)acetate Derivatives: A Comprehensive Technical Guide

Executive Summary

The benzoxazole scaffold is a privileged pharmacophore in both medicinal chemistry and agrochemical development. Specifically, the (1,3-benzoxazol-2-yloxy)acetate moiety and its derivatives serve as critical intermediates and active ingredients. They are the structural backbone of highly potent ACCase-inhibiting herbicides (e.g., fenoxaprop-p-ethyl) and are increasingly investigated as 5-lipoxygenase (5-LO) inhibitors for inflammatory diseases.

This whitepaper provides an in-depth, self-validating technical guide to the synthesis of ethyl-(1,3-benzoxazol-2-yloxy)acetate derivatives. By detailing the mechanistic causality behind reagent selection, comparing nucleophilic aromatic substitution ( SNAr ) against ambident O-alkylation, and providing optimized step-by-step protocols, this guide ensures high-yield, reproducible outcomes for synthetic chemists and drug development professionals.

Pharmacological and Agrochemical Grounding

The 2-aryloxy and 2-alkoxybenzoxazole linkage is highly valued due to its bioisosteric relationship with amides and esters, offering improved metabolic stability while maintaining hydrogen-bond acceptor capabilities.

-

Agrochemicals: Derivatives containing the 4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy group are critical in the synthesis of modern herbicides like Metamifop and Fenoxaprop-p-ethyl [1]. These molecules target acetyl-CoA carboxylase (ACCase) in grass weeds.

-

Pharmaceuticals: The benzoxazol-2-yloxy linkage is a key structural feature in novel leukotriene synthesis inhibitors targeting the 5-LO enzyme [2]. The ether linkage provides the necessary conformational flexibility to bind the catalytic iron site of 5-LO without the off-target toxicity associated with traditional redox inhibitors.

Mechanistic Pathways & Synthetic Strategies

The synthesis of ethyl-(1,3-benzoxazol-2-yloxy)acetate derivatives generally proceeds via one of two primary pathways. Understanding the thermodynamic and kinetic drivers of these pathways is essential for avoiding complex downstream purification.

Pathway A: Nucleophilic Aromatic Substitution ( SNAr ) (Preferred)

The most reliable method involves the reaction of 2-chlorobenzoxazole with ethyl glycolate (ethyl 2-hydroxyacetate). The C2 position of the benzoxazole ring is highly electron-deficient due to the adjacent electronegative nitrogen and oxygen atoms, making it an excellent electrophile for SNAr .

-

Causality of Base Selection: Using a strong, irreversible base like Sodium Hydride (NaH) at 0°C quantitatively deprotonates ethyl glycolate to form a highly nucleophilic alkoxide. This kinetic control prevents the competitive hydrolysis of the ethyl ester group, which often occurs if aqueous or weaker bases (like NaOH) are used at elevated temperatures.

Pathway B: Direct Alkylation of Benzoxazol-2-one (Alternative)

An alternative route utilizes 1,3-benzoxazol-2(3H)-one and ethyl bromoacetate . However, this pathway presents a significant regioselectivity challenge. Benzoxazol-2-one exhibits lactam-lactim tautomerism. Deprotonation yields an ambident anion. Under standard basic conditions (e.g., K2CO3 in DMF), the softer nitrogen atom acts as the primary nucleophile, leading overwhelmingly to the N-alkylated byproduct [3].

-

Causality of Silver Salts: To force O-alkylation, carbophilic Lewis acids like Silver Carbonate ( Ag2CO3 ) must be employed. The silver ion coordinates strongly with the nitrogen atom, sterically and electronically shielding it, thereby redirecting the electrophilic attack to the oxygen atom.

Fig 1: Mechanistic divergence in the synthesis of benzoxazol-2-yloxy derivatives.

Experimental Protocols

The following self-validating protocol utilizes Pathway A , as it avoids the regioselectivity issues of Pathway B and does not require expensive silver catalysts.

Protocol: Synthesis of Ethyl 2-(benzo[d]oxazol-2-yloxy)acetate via SNAr

Reagents & Materials:

-

2-Chlorobenzoxazole (1.0 eq, 10.0 mmol, 1.53 g)

-

Ethyl glycolate (1.1 eq, 11.0 mmol, 1.14 g)

-

Sodium hydride (60% dispersion in mineral oil) (1.2 eq, 12.0 mmol, 0.48 g)

-

Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

-

Saturated aqueous NH4Cl , Ethyl Acetate (EtOAc), Brine, Anhydrous Na2SO4 .

Step-by-Step Methodology:

-

Preparation of the Alkoxide: Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere. Add anhydrous DMF (15 mL) and cool the flask to 0°C using an ice-water bath.

-

Deprotonation: Carefully add NaH (0.48 g) to the stirring DMF. Caution: Hydrogen gas evolution. Dissolve ethyl glycolate (1.14 g) in 5 mL of anhydrous DMF and add it dropwise to the suspension over 15 minutes. Stir at 0°C for 30 minutes until gas evolution ceases, ensuring complete alkoxide formation.

-

Electrophilic Addition: Add 2-chlorobenzoxazole (1.53 g) dropwise to the cold alkoxide solution.

-

Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25°C). Stir for 4 hours. Causality: Elevating the temperature beyond 30°C is unnecessary and risks base-catalyzed hydrolysis of the ethyl ester.

-

Quenching: Cool the mixture back to 0°C and slowly quench with 10 mL of saturated aqueous NH4Cl . This neutralizes any unreacted NaH and buffers the solution, preventing ester cleavage during workup.

-